![molecular formula C10H11ClN2 B1360313 6-Chlorotryptamine CAS No. 3670-19-7](/img/structure/B1360313.png)
6-Chlorotryptamine
Overview
Description
6-Chlorotryptamine is an indole alkaloid with the chemical formula C10H11ClN2 and a molecular weight of 194.66 g/mol . It is a derivative of tryptamine, characterized by the presence of a chlorine atom at the sixth position of the indole ring. This compound is known for its vasoconstrictive properties, which are attributed to its ability to inhibit the enzyme tryptophan decarboxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorotryptamine typically involves the halogenation of tryptamine derivatives. One common method is the directed evolution of halogenase enzymes, such as RebH, which can selectively chlorinate the indole ring of tryptamine at the sixth position . The reaction conditions often include the use of deuterium-substituted probe substrates and mass spectrometry for screening beneficial mutations .
Industrial Production Methods: Industrial production of this compound may involve the integration of halogenation biosynthetic machinery from soil bacteria into medicinal plant metabolism. This approach allows for the site-specific incorporation of chlorine into tryptophan-derived alkaloid products .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorotryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogen substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various indole derivatives, amine derivatives, and substituted tryptamines .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have indicated that 6-Chlorotryptamine and its derivatives exhibit significant antitumor activity. For instance, a study synthesized various tryptamine derivatives, including this compound, and evaluated their cytotoxic effects on cancer cell lines. The results showed that these compounds could inhibit cell viability effectively, with IC50 values indicating potent activity against specific tumor types .
Neuropharmacological Effects
this compound has been investigated for its effects on serotonin receptors, particularly the 5-HT2A receptor. Research suggests that compounds like this compound can induce serotonin syndrome-like symptoms in animal models, indicating its potential role as a psychoactive agent. The modulation of serotonin pathways could have implications for treating mood disorders and other neuropsychiatric conditions .
Biochemical Applications
Biosynthesis and Biocatalysis
The enzymatic halogenation of tryptophan derivatives has been explored for the sustainable production of compounds like this compound. Recent advancements have demonstrated the use of engineered halogenases in microbial systems to produce halogenated tryptophan derivatives at scale. This biotechnological approach offers an eco-friendly alternative to traditional synthetic methods .
Drug Delivery Systems
Nanoparticle-based drug delivery systems incorporating this compound have been developed for targeted cancer therapy. These systems utilize the compound's properties to enhance the delivery and efficacy of chemotherapeutic agents, thereby improving treatment outcomes while minimizing side effects .
Case Studies
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In Vitro Antitumor Studies
A series of compounds including this compound were tested for their cytotoxic effects on multiple myeloma cells. The study revealed that certain structural modifications significantly enhanced their biological activity, with detailed IC50 values provided in Table 1.Compound IC50 (μM) This compound 12.5 Tryptamine 25.0 Other Derivatives Varies -
Neuropharmacological Assessment
In animal models, administration of this compound resulted in observable behavioral changes consistent with serotonin receptor activation. The study highlighted the compound's potential as a research tool for understanding serotonin-related disorders. -
Biosynthetic Production
A recent study demonstrated the successful biosynthesis of this compound using engineered Escherichia coli. The production process was optimized to yield significant quantities, showcasing the feasibility of using microbial systems for halogenated compound synthesis .
Mechanism of Action
The mechanism of action of 6-Chlorotryptamine involves its binding to nucleic acids and inhibition of tryptophan decarboxylase. The compound can bind to nucleic acids through ionic bonds, intercalation between bases, or hydrogen bonding . This binding inhibits the enzyme’s activity, leading to decreased production of serotonin and other tryptamine derivatives .
Comparison with Similar Compounds
Tryptamine: The parent compound of 6-Chlorotryptamine, known for its role as a neuromodulator and precursor to serotonin.
5-Chlorotryptamine: Another halogenated derivative with similar properties but different positional substitution.
7-Chlorotryptamine: A derivative with chlorine at the seventh position, exhibiting different biological activities.
Uniqueness: this compound is unique due to its specific inhibition of tryptophan decarboxylase and its vasoconstrictive properties. The positional substitution of chlorine at the sixth position distinguishes it from other halogenated tryptamines, leading to unique biological and chemical properties .
Biological Activity
6-Chlorotryptamine is a halogenated derivative of tryptamine, characterized by the presence of a chlorine atom at the sixth position of the indole ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and biochemistry. The following sections delve into its synthesis, biological effects, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves halogenation processes that can be controlled to enhance selectivity for the desired isomer. Research has demonstrated that directed evolution techniques can significantly improve yields and selectivity for halogenated tryptamines, including this compound. For instance, a study highlighted the use of engineered enzymes that achieved an 85% selectivity for this compound through optimized reaction conditions .
This compound exhibits various biological activities that can be attributed to its structural similarity to serotonin and other tryptamines. Its biological mechanisms include:
- Neurotransmitter Activity : As a tryptamine derivative, it may interact with serotonin receptors, influencing neurotransmission.
- Antiproliferative Effects : Studies have shown that chlorinated tryptamines can exhibit selective activity against certain cancer cell lines, particularly hematological malignancies .
Case Studies and Experimental Findings
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Cell Viability Studies :
- In vitro studies have demonstrated that this compound affects cell viability in various cancer models. For example, it showed significant antiproliferative activity against Jurkat T-cell leukemia cells, with an IC50 value indicating effective growth inhibition .
- A comparative analysis revealed that while many newly synthesized tryptamine derivatives exhibited biological activity, this compound specifically maintained notable efficacy against leukemic cell lines .
- Enzyme Interaction :
Summary of Biological Effects
Properties
IUPAC Name |
2-(6-chloro-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFASSSGQIDKFOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190152 | |
Record name | 1H-Indole-3-ethanamine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3670-19-7 | |
Record name | 6-Chlorotryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3670-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-3-ethanamine, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003670197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-3-ethanamine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-chloro-1H-indol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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